3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2 and its molecular weight is 257.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, are known to have a wide range of biological targets due to their structural similarity to purine .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to act as antimetabolites in purine biochemical reactions . They can interfere with the normal metabolic pathways of purine, leading to disruption of cellular processes.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines are known to interfere with purine biochemical reactions . This could potentially affect a wide range of cellular processes, as purines are essential components of DNA, RNA, and ATP.
Result of Action
Given its potential role as an antimetabolite in purine biochemical reactions , it could potentially disrupt cellular processes and have cytotoxic effects.
生化学分析
Biochemical Properties
3,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation . This compound interacts with CDK2, potentially altering its activity and influencing biochemical reactions within the cell .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116, indicating its potential effects on cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound may exert its effects through binding interactions with biomolecules, such as CDK2 . This interaction could lead to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound may be involved in purine biochemical reactions, acting as an antimetabolite . It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
生物活性
3,5-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Pyrazolo[1,5-a]pyrimidine core
- Isoxazole moiety
- Carboxamide functional group
These structural features are believed to contribute to its biological activity by facilitating interactions with various molecular targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown significant growth inhibition across various cancer cell lines:
Cell Line | Growth Inhibition (GI%) |
---|---|
HOP-92 (Lung) | 71.8 |
NCI-H460 (Lung) | 66.12 |
ACHN (Renal) | 66.02 |
RFX 393 (Renal) | Up to 112.34 |
In vitro evaluations demonstrated that the compound exhibited a mean growth inhibition percentage of 43.9% across 56 cancer cell lines .
The mechanism by which this compound exerts its anticancer effects involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). The IC50 values for these targets were found to be between 0.09–1.58 µM for CDK2 and 0.23–1.59 µM for TRKA .
Cell Cycle Arrest and Apoptosis
Further investigations into the cell cycle dynamics revealed that treatment with the compound resulted in significant arrest at the G0–G1 phase:
- Control G0–G1 Phase: 57.08%
- Compound Treatment G0–G1 Phase: 84.36% and 78.01%
This indicates that the compound not only inhibits cell proliferation but also induces apoptosis in cancer cells .
Case Studies
A notable study focused on the evaluation of the compound against renal carcinoma cell line RFX 393, which is characterized by high expression levels of CDK2 and TRKA. The results indicated that:
- Compound exhibited an IC50 of 11.70 µM , demonstrating significant cytotoxicity compared to control compounds .
- It was also noted that both tested compounds led to a reduction in cell populations in the S phase, further supporting their role in cell cycle arrest.
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
Compound Name | Target Kinase | IC50 (µM) | Activity Type |
---|---|---|---|
Compound 6n | CDK2 | 0.22 | Inhibitor |
Compound 6m | TRKA | 0.89 | Inhibitor |
Compound 7rh | DDR1 | 6.8 | Selective Inhibitor |
These comparisons illustrate the potency and selectivity of various derivatives within the same chemical class .
特性
IUPAC Name |
3,5-dimethyl-N-pyrazolo[1,5-a]pyrimidin-6-yl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-11(8(2)19-16-7)12(18)15-9-5-13-10-3-4-14-17(10)6-9/h3-6H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPPMGFLOUCONC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。